molecular formula C7H15NS B3256784 4-Piperidinethiol,1-ethyl- CAS No. 276863-64-0

4-Piperidinethiol,1-ethyl-

Cat. No.: B3256784
CAS No.: 276863-64-0
M. Wt: 145.27 g/mol
InChI Key: SMLMGMIITRMLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinethiol,1-ethyl- is a piperidine derivative characterized by an ethyl group at the 1-position and a thiol (-SH) group at the 4-position of the piperidine ring. Piperidine derivatives are widely studied for their versatility in pharmaceutical, agrochemical, and materials science applications due to their structural flexibility and functional group diversity.

Properties

IUPAC Name

1-ethylpiperidine-4-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-2-8-5-3-7(9)4-6-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLMGMIITRMLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of piperidine with ethyl halides followed by thiolation using thiolating agents such as thiourea or hydrogen sulfide under basic conditions .

Industrial Production Methods

Industrial production methods for 4-Piperidinethiol,1-ethyl- often utilize continuous flow reactors to ensure efficient and scalable synthesis. These methods may involve catalytic hydrogenation and other advanced techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinethiol,1-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various piperidine derivatives with modified functional groups, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

4-Piperidinethiol,1-ethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinethiol,1-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Molecular Structure and Functional Group Variations

The substituents on the piperidine ring significantly influence reactivity and applications. Below is a structural comparison:

Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
4-Piperidinethiol,1-ethyl- Ethyl (1), Thiol (4) -SH, -C₂H₅ C₇H₁₅NS 145.27 (estimated) -
1-Ethylpiperazine Ethyl (1), Amine (4) -NH-(CH₂CH₃) C₆H₁₅N₂ 114.19
3-Piperidinone,1-ethyl- Ethyl (1), Ketone (3) -C=O, -C₂H₅ C₇H₁₃NO 127.18
4-Piperidinemethanol,1-ethyl- Ethyl (1), -CH₂OH (4) -CH₂OH, -C₂H₅ C₉H₁₉NO 157.25
1-(4-Chlorobenzyl)piperidin-4-amine Chlorobenzyl (1), Amine (4) -NH₂, -CH₂(C₆H₄Cl) C₁₂H₁₇ClN₂ 236.73

Key Observations :

  • The thiol group in 4-Piperidinethiol,1-ethyl- distinguishes it from amines (e.g., 1-ethylpiperazine), ketones (e.g., 3-piperidinone,1-ethyl-), and hydroxymethyl derivatives (e.g., 4-piperidinemethanol). Thiols are more nucleophilic and prone to oxidation compared to these groups.
  • Bulky substituents like chlorobenzyl (in 1-(4-chlorobenzyl)piperidin-4-amine) may enhance lipophilicity and receptor binding in pharmaceuticals .

Physicochemical Properties

Physical properties such as boiling points, solubility, and density vary with substituents:

Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Predicted) Reference
1-Ethylpiperazine 157 0.899 Miscible in polar solvents
3-Piperidinone,1-ethyl- Not reported - Moderate in organic solvents
4-Piperidinemethanol,1-ethyl- Not reported - High (due to -OH group)
4-Piperidinethiol,1-ethyl- Estimated >200 ~1.1 (estimated) Low (thiols are less polar) -

Key Observations :

  • 1-Ethylpiperazine’s lower molecular weight and amine group contribute to its lower boiling point (157°C) compared to bulkier derivatives .

Key Observations :

  • Ethyl and aromatic substituents (e.g., chlorobenzyl) enhance biological activity by improving receptor binding or metabolic stability .
  • Thiol groups in 4-Piperidinethiol,1-ethyl- may enable applications in heavy metal sequestration or as intermediates in organosulfur chemistry.

Biological Activity

4-Piperidinethiol,1-ethyl- (CAS Number: 276863-64-0) is a chemical compound that belongs to the family of piperidine derivatives. Its molecular formula is C7H15NS, characterized by the presence of a thiol group (-SH) and an ethyl group attached to the piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

4-Piperidinethiol,1-ethyl- exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The thiol group is capable of forming covalent bonds with cysteine residues in proteins, which can lead to modulation of their activity. This interaction may influence several biochemical pathways and cellular processes, such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.
  • Receptor Modulation : It can affect receptor activity, which may lead to changes in signal transduction pathways.

Antimicrobial Properties

Research indicates that 4-Piperidinethiol,1-ethyl- has significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, 4-Piperidinethiol,1-ethyl- has been investigated for its potential anticancer effects. Preliminary studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to cell death.

Case Studies

  • Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various piperidine derivatives, including 4-Piperidinethiol,1-ethyl-. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics.
  • Anticancer Research : A recent publication highlighted the effects of 4-Piperidinethiol,1-ethyl- on MCF-7 cells. The study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Preparation Methods

The synthesis of 4-Piperidinethiol,1-ethyl- typically involves:

  • Alkylation of Piperidine : Piperidine is reacted with ethyl halides.
  • Thiolating Agents : Thiolation occurs using agents like thiourea or hydrogen sulfide under basic conditions.

Chemical Reactions

The compound undergoes various chemical transformations:

Reaction TypeDescription
OxidationThiol group can be oxidized to form disulfides or sulfonic acids.
ReductionCan be reduced to form different piperidine derivatives.
SubstitutionEthyl and thiol groups can be substituted with other functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidinethiol,1-ethyl-
Reactant of Route 2
4-Piperidinethiol,1-ethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.